7-Boc-2-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
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Overview
Description
7-Boc-2-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its utility as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of iodine or iodinating agents in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetonitrile or dichloromethane .
Industrial Production Methods
While specific industrial production methods for 7-Boc-2-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-Boc-2-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols, often in the presence of a base.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF (dimethylformamide) or toluene are commonly used.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an amino-substituted imidazo[1,2-a]pyrazine derivative.
Scientific Research Applications
7-Boc-2-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Chemical Biology: The compound can be used to create probes for studying biological processes.
Material Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 7-Boc-2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
- Ethyl 7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
- 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Uniqueness
7-Boc-2-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to the presence of the iodine atom, which makes it particularly useful for substitution and coupling reactions
Properties
Molecular Formula |
C11H16IN3O2 |
---|---|
Molecular Weight |
349.17 g/mol |
IUPAC Name |
tert-butyl 2-iodo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-5-4-14-6-8(12)13-9(14)7-15/h6H,4-5,7H2,1-3H3 |
InChI Key |
JZSRMNRYIGNTDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)I |
Origin of Product |
United States |
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